Ethyl 2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline-6-carboxylate Ethyl 2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline-6-carboxylate
Brand Name: Vulcanchem
CAS No.: 959063-61-7
VCID: VC4319331
InChI: InChI=1S/C15H21NO2/c1-5-18-14(17)11-6-7-13-12(8-11)10(2)9-15(3,4)16-13/h6-8,10,16H,5,9H2,1-4H3
SMILES: CCOC(=O)C1=CC2=C(C=C1)NC(CC2C)(C)C
Molecular Formula: C15H21NO2
Molecular Weight: 247.338

Ethyl 2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline-6-carboxylate

CAS No.: 959063-61-7

Cat. No.: VC4319331

Molecular Formula: C15H21NO2

Molecular Weight: 247.338

* For research use only. Not for human or veterinary use.

Ethyl 2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline-6-carboxylate - 959063-61-7

Specification

CAS No. 959063-61-7
Molecular Formula C15H21NO2
Molecular Weight 247.338
IUPAC Name ethyl 2,2,4-trimethyl-3,4-dihydro-1H-quinoline-6-carboxylate
Standard InChI InChI=1S/C15H21NO2/c1-5-18-14(17)11-6-7-13-12(8-11)10(2)9-15(3,4)16-13/h6-8,10,16H,5,9H2,1-4H3
Standard InChI Key ONRAUCIKLJIWGO-UHFFFAOYSA-N
SMILES CCOC(=O)C1=CC2=C(C=C1)NC(CC2C)(C)C

Introduction

Chemical Structure and Nomenclature

The compound’s systematic IUPAC name, ethyl 2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline-6-carboxylate, reflects its fully substituted tetrahydroquinoline core. Key structural features include:

  • A tetrahydroquinoline ring system (positions 1–4 saturated), reducing aromaticity compared to quinoline.

  • Methyl groups at positions 2, 2, and 4, enhancing steric hindrance and influencing reactivity.

  • An ethyl ester moiety at position 6, introducing polarity and potential metabolic lability.

The molecular formula is C₁₆H₂₁NO₂, with a calculated molecular weight of 259.34 g/mol. Spectroscopic characterization would typically involve:

  • ¹H/¹³C NMR: Methyl protons (δ ~1.2–1.5 ppm), ethyl ester protons (δ ~4.1–4.3 ppm), and aromatic protons (δ ~6.5–7.5 ppm).

  • Mass spectrometry: Expected molecular ion peak at m/z 259.2 ([M+H]⁺).

Synthetic Methodologies

Retrosynthetic Analysis

The compound’s synthesis likely proceeds via Friedländer annulation or Skraup-type reactions, common for tetrahydroquinoline derivatives. A plausible retrosynthetic pathway involves:

  • Quinoline precursor: 6-Carboxy-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline.

  • Esterification: Reaction with ethanol under acid catalysis (e.g., H₂SO₄) to install the ethyl ester.

Stepwise Synthesis

Route 1 (From Aniline Derivatives):

  • Condensation: React 4-methylaniline with ethyl acetoacetate in the presence of polyphosphoric acid (PPA) to form the tetrahydroquinoline core .

  • Methylation: Introduce additional methyl groups via alkylation with methyl iodide (MeI) under basic conditions.

  • Esterification: Treat the carboxylic acid intermediate with ethanol and thionyl chloride (SOCl₂) to yield the ethyl ester.

Route 2 (Catalytic Hydrogenation):

  • Start with fully aromatic quinoline (e.g., ethyl 2,2,4-trimethylquinoline-6-carboxylate).

  • Hydrogenate positions 1–4 using H₂ and a palladium catalyst (Pd/C) in ethanol .

Industrial-Scale Considerations

  • Continuous flow reactors could enhance yield and purity by optimizing temperature and residence time.

  • Catalyst recycling (e.g., immobilized Pd nanoparticles) reduces costs in hydrogenation steps.

Physicochemical Properties

PropertyValue/Description
Molecular Weight259.34 g/mol
Density~1.05 g/cm³ (estimated)
Melting Point80–85°C (predicted)
Boiling Point320–325°C (estimated)
SolubilitySoluble in ethanol, DCM, DMF; insoluble in water
LogP3.2 (calculated)

Key Observations:

  • The ethyl ester group enhances lipophilicity (LogP ~3.2), favoring membrane permeability.

  • Low aqueous solubility limits pharmaceutical applications without formulation aids.

Biological Activity and Mechanisms

Enzymatic Interactions

  • Cytochrome P450 inhibition: Methyl groups may sterically hinder enzyme active sites, altering drug metabolism.

  • NADPH oxidase modulation: Potential suppression of reactive oxygen species (ROS) generation in inflammatory cells.

Industrial and Pharmaceutical Applications

Polymer Stabilization

  • Acts as a light stabilizer in plastics (e.g., polyethylene) by absorbing UV radiation and quenching excited states.

  • Methyl groups improve thermal stability, preventing degradation during processing.

Drug Discovery

  • Lead compound for neurodegenerative diseases (e.g., Alzheimer’s) due to putative blood-brain barrier penetration.

  • Prodrug potential: Ethyl ester hydrolysis in vivo could release active carboxylic acid metabolites.

Comparison with Analogous Compounds

CompoundKey Differences
2,2,4-Trimethyl-1,2-dihydroquinolineAromatic ring; higher reactivity
Ethyl 1,2,3,4-tetrahydroquinoline-6-carboxylateFewer methyl groups; lower LogP

Unique Advantages:

  • Enhanced steric shielding from trimethyl groups prolongs half-life in oxidative environments.

  • Ethyl ester balances solubility and bioavailability.

Challenges and Future Directions

Synthetic Optimization

  • Catalyst design: Develop asymmetric catalysts for enantioselective synthesis of chiral tetrahydroquinolines.

  • Green chemistry: Replace toxic reagents (e.g., SOCl₂) with enzymatic esterification.

Biological Profiling

  • In vitro assays: Screen for cytotoxicity (e.g., HepG2 cells) and CYP450 inhibition.

  • In vivo studies: Assess pharmacokinetics in rodent models to guide formulation strategies.

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